molecular formula C5H6O4S B14318711 2-Oxo-1,3-oxathiolan-4-yl acetate CAS No. 105480-51-1

2-Oxo-1,3-oxathiolan-4-yl acetate

Cat. No.: B14318711
CAS No.: 105480-51-1
M. Wt: 162.17 g/mol
InChI Key: HMDMLDQYLGQCHV-UHFFFAOYSA-N
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Description

2-Oxo-1,3-oxathiolan-4-yl acetate is a chemical compound with the molecular formula C5H6O4S It is a derivative of oxathiolane, a heterocyclic compound containing both oxygen and sulfur atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-oxathiolan-4-yl acetate typically involves the formation of the 1,3-oxathiolane ring followed by acetylation. One common method involves the reaction of 1,4-dithiane-2,5-diol with phenyl acetate under dynamic covalent kinetic resolution conditions . Another approach includes the use of 2-oxyethy butanoate, which can be converted to the 5-acetyloxy derivative of (5-oxo-1,3-oxathiolan-2-yl) methyl butanoate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the processes generally involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of chiral auxiliaries and enzymes may be employed to achieve enantiopure products .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3-oxathiolan-4-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various esters or amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Oxo-1,3-oxathiolan-4-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-oxathiolan-4-yl acetate involves its conversion to active metabolites that interact with molecular targets. In the case of its use as a precursor for antiviral drugs, the compound undergoes metabolic activation to form nucleoside analogues that inhibit viral replication by targeting viral enzymes such as reverse transcriptase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,3-oxathiolan-4-yl acetate is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds highlights its importance in scientific research and industrial applications .

Properties

105480-51-1

Molecular Formula

C5H6O4S

Molecular Weight

162.17 g/mol

IUPAC Name

(2-oxo-1,3-oxathiolan-4-yl) acetate

InChI

InChI=1S/C5H6O4S/c1-3(6)9-4-2-8-5(7)10-4/h4H,2H2,1H3

InChI Key

HMDMLDQYLGQCHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1COC(=O)S1

Origin of Product

United States

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